molecular formula C11H11N3O3 B2864810 3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid CAS No. 15828-35-0

3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Cat. No.: B2864810
CAS No.: 15828-35-0
M. Wt: 233.227
InChI Key: SALBJQRVAPMEAS-UHFFFAOYSA-N
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Description

3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-aminophenyl group and at the 2-position with a propanoic acid chain. The propanoic acid moiety enhances solubility in aqueous environments, making it suitable for biological applications. This compound is synthesized via cyclization reactions of acyl hydrazides or thioester intermediates, as described in studies involving aryl-substituted oxadiazoles . Its structural uniqueness lies in the combination of the amino group’s bioactivity and the oxadiazole’s metabolic stability, positioning it as a candidate for pharmaceutical development.

Properties

IUPAC Name

3-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c12-8-3-1-7(2-4-8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6,12H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALBJQRVAPMEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzoic acid with hydrazine hydrate to form 4-aminobenzohydrazide. This intermediate is then reacted with a suitable carboxylic acid derivative, such as ethyl chloroacetate, under acidic conditions to form the oxadiazole ring. The final step involves hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring, potentially forming amines or alcohols.

    Substitution: Substituted derivatives on the aminophenyl group, such as halogenated or nitrated products.

Scientific Research Applications

3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aminophenyl group may also play a role in binding to biological targets, enhancing the compound’s bioactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Substituent on Oxadiazole (Position 5) Acid Chain (Position 2) Key Structural Differences
Target compound 4-Aminophenyl Propanoic acid Amino group enhances polarity/bioactivity
3-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid 2-Chlorophenyl Propanoic acid Chlorine introduces electron-withdrawing effects
3-((5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid Phenyl Propanoic acid Lack of substituents reduces polarity
4-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid 2,4-Dichlorophenyl Thioether-linked butanoic acid Thioether and longer chain alter lipophilicity
3-((5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid 2-Methoxyphenyl Thioether-linked propanoic acid Methoxy group increases electron density

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 4-aminophenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl in ), affecting electronic properties and receptor binding.
  • Chain Modifications : Thioether linkages (e.g., ) reduce polarity compared to direct carboxylic acid attachments, influencing membrane permeability.

Key Observations :

  • Synthesis : Hydrolysis of tert-butyl esters (e.g., ) is a common route for carboxylic acid derivatives, while the target compound may require specialized cyclization .
  • Purity and Retention: Chlorinated derivatives exhibit longer HPLC retention times due to increased hydrophobicity , whereas the target compound’s amino group may shorten retention.

Table 3: Reported Bioactivities of Analogous Compounds

Compound Name Biological Activity Potency (IC₅₀/EC₅₀) Reference
3-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid Rho/Myocar kinase inhibition Sub-µM
3-{(4-Aminophenyl)[4-(4-cyanophenyl)thiazol-2-yl]amino}propanoic acid Antiviral (Influenza A) <10 µM
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid Anti-inflammatory Not reported

Key Observations :

  • Substituent Impact : Chlorinated derivatives (e.g., ) demonstrate higher kinase inhibition potency, likely due to enhanced hydrophobic interactions.

Biological Activity

The compound 3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a derivative of the 1,3,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features an oxadiazole ring that is known for enhancing biological activity. Its chemical formula is C12H12N4O3C_{12}H_{12}N_4O_3, and it exhibits properties typical of oxadiazole derivatives, such as increased lipophilicity and the ability to interact with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core display broad-spectrum antimicrobial properties. A study highlighted the effectiveness of similar oxadiazole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, showcasing minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget PathogenMIC (µg/mL)
This compoundMRSA2
E. faecalis8
E. coli16
K. pneumoniae>64
P. aeruginosa>64

The above table summarizes the antimicrobial efficacy of the compound against selected pathogens. The results indicate that while it exhibits potent activity against certain Gram-positive bacteria, its effectiveness against Gram-negative strains is limited.

The mechanisms by which oxadiazole derivatives exert their antimicrobial effects typically involve interference with bacterial cell wall synthesis and disruption of metabolic pathways. For instance, some studies suggest that these compounds may inhibit key enzymes involved in fatty acid biosynthesis in bacteria .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated a series of oxadiazole derivatives for their antimicrobial properties. Among them, the compound demonstrated significant activity against MRSA and E. faecalis but showed reduced efficacy against Gram-negative bacteria like K. pneumoniae and P. aeruginosa .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of oxadiazole derivatives to bacterial targets. These studies revealed that modifications on the oxadiazole ring could enhance binding interactions with essential bacterial enzymes .

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